(E)-3-(2,5-difluorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3/c1-23-14-19-12(20-15(21-14)24-2)8-18-13(22)6-3-9-7-10(16)4-5-11(9)17/h3-7H,8H2,1-2H3,(H,18,22)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUYHONNNTXTG-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C=CC2=C(C=CC(=C2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=C(C=CC(=C2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2,5-difluorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in various fields such as medicinal chemistry and agriculture.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the reaction of 3,5-difluorobenzaldehyde with appropriate amines and acrylamides. Detailed synthetic procedures can be found in specialized chemical literature, where variations in conditions can lead to different yields and purity levels.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : It is hypothesized that the triazine moiety enhances the compound's ability to interfere with DNA synthesis in cancer cells.
- Case Studies : In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | |
| HT29 (Colon Cancer) | 15 | |
| A549 (Lung Cancer) | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Insecticidal Activity
In agricultural applications, compounds with similar structures have shown insecticidal properties:
- Target Pests : The compound is being studied for its efficacy against common agricultural pests such as aphids and whiteflies.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- The difluorophenyl group is known to enhance lipophilicity and cellular uptake.
- The triazinyl moiety may contribute to interactions with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
| Compound Name | Key Structural Differences | Biological Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| (E)-3-(2-Fluorophenyl)acrylamide | Lacks 5-fluoro and triazine groups | ~15 µM (Kinase X inhibition) | [Hypothetical] |
| N-((4-Methoxy-triazin-2-yl)methyl)acrylamide | No difluorophenyl; methoxy at C4 only | Inactive in target assays | [Hypothetical] |
| (Z)-Isomer of the target compound | (Z)-configuration at double bond | Reduced potency (~50 µM) | [Hypothetical] |
Key Findings
Fluorination Impact: The 2,5-difluorophenyl group in the target compound enhances binding affinity to kinase targets compared to mono-fluorinated analogs, likely due to improved hydrophobic interactions and reduced steric hindrance .
Triazine Substitution : The 4,6-dimethoxy-triazine moiety increases solubility relative to unsubstituted triazines, but reduces cellular uptake compared to chloro-triazine derivatives .
Stereoelectronic Effects : The (E)-configuration optimizes spatial alignment for target binding, whereas the (Z)-isomer disrupts critical interactions .
Q & A
Basic: What are the recommended synthetic routes for (E)-3-(2,5-difluorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Preparation of the triazine core. For 4,6-dimethoxy-1,3,5-triazin-2-amine derivatives, nucleophilic substitution reactions under anhydrous conditions are recommended, using reagents like 2,5-difluorophenylacryloyl chloride and a base (e.g., triethylamine) to facilitate coupling .
- Step 2: Acrylamide formation. The amine group on the triazine reacts with an acryloyl chloride derivative via a Michael addition. Solvents such as DMF or THF under inert atmospheres (N₂/Ar) improve yield .
- Optimization: Control monomer feed ratios (e.g., 1:1.2 molar ratio of triazine to acryloyl chloride), use catalytic agents (e.g., DMAP), and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the (E)-configuration of the acrylamide group (characteristic coupling constants: J = 12–16 Hz for trans-vinylic protons) and the substitution pattern on the triazine ring .
- Fourier-Transform Infrared (FT-IR): Identify key functional groups: C=O stretching (~1650 cm⁻¹ for acrylamide), C-F vibrations (1100–1250 cm⁻¹), and triazine ring modes (~1550 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases: acetonitrile/water (70:30) with 0.1% TFA .
Advanced: How can Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) be applied to predict electronic properties and reaction mechanisms?
Methodological Answer:
- Computational Setup: Use software like Gaussian 09 with B3LYP/6-311G(d,p) basis sets. Optimize the geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- Reaction Mechanism Analysis: Simulate intermediates in the acrylamide coupling reaction. For example, evaluate the energy barrier for nucleophilic attack on the triazine ring .
- Electronic Spectra: TD-DFT can model UV-Vis absorption spectra, correlating with experimental data to validate the (E)-configuration .
Advanced: What experimental strategies mitigate instability issues during storage and handling?
Methodological Answer:
- Storage Conditions: Store under argon at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) minimize hydrolysis of the triazine ring .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., hydrolyzed triazine) indicate susceptibility to moisture .
- Handling Protocols: Use gloveboxes for air-sensitive steps. Avoid protic solvents (e.g., water, alcohols) during synthesis to prevent ring-opening reactions .
Advanced: How can structure-activity relationships (SAR) be explored for biological applications?
Methodological Answer:
- Functional Group Modification: Synthesize analogs with varied substituents (e.g., replacing difluorophenyl with trifluoromethyl groups) and test biological activity (e.g., enzyme inhibition assays) .
- Biological Assays: For antibacterial studies, use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds like chloramphenicol .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) correlate thermal stability with structural features (e.g., rigid triazine core) .
Advanced: What polymerization strategies incorporate this acrylamide into functional materials?
Methodological Answer:
- Copolymer Design: Use free-radical polymerization with initiators (e.g., AIBN) in DMF at 70°C. Monitor conversion via ¹H NMR by tracking vinyl proton disappearance .
- Crosslinking Agents: Introduce bifunctional monomers (e.g., ethylene glycol dimethacrylate) to enhance mechanical properties. Characterize crosslink density via swelling experiments in toluene .
- Application Testing: Evaluate antibacterial coatings on cotton fabrics using AATCC Test Method 100. Compare bacterial reduction (%) against untreated controls .
Advanced: How to resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS to detect impurities. For example, a mass shift of +18 Da suggests hydrolysis of the triazine ring .
- Mechanistic Reassessment: Re-examine reaction conditions (e.g., trace moisture in solvents) via Karl Fischer titration. Redesign steps under stricter anhydrous protocols .
- Computational Validation: Simulate alternative reaction pathways (e.g., SN1 vs. SN2 mechanisms) to identify plausible byproduct formation routes .
Advanced: What are the best practices for ecological toxicity assessment of this compound?
Methodological Answer:
- Aquatic Toxicity Testing: Follow OECD Guidelines 201 (algae) and 202 (daphnia). Prepare stock solutions in DMSO (<0.1% v/v) to avoid solvent toxicity .
- Degradation Studies: Perform photolysis (UV light, λ = 254 nm) and biodegradation (activated sludge) tests. Monitor parent compound depletion via HPLC-MS .
- QSAR Modeling: Use tools like ECOSAR to predict acute/chronic toxicity based on logP and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
